3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl
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Overview
Description
3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl: is a brominated organic compound with the molecular formula C({20})H({16})Br(_{4}) It is characterized by the presence of four bromomethyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl typically involves the bromination of 1,1’-biphenyl. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl groups in 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atoms with azide groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromomethyl groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products:
Substitution: 3,3’,5,5’-Tetraazidomethyl-1,1’-biphenyl.
Oxidation: 3,3’,5,5’-Tetrakis(carboxylic acid)-1,1’-biphenyl.
Reduction: 3,3’,5,5’-Tetramethyl-1,1’-biphenyl.
Scientific Research Applications
Chemistry: 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: Potential applications in medicine include its use in the synthesis of pharmaceutical intermediates. The bromomethyl groups can be functionalized to introduce various pharmacophores, leading to the development of new therapeutic agents.
Industry: In the industrial sector, 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution, oxidation, or reduction. In biological systems, the compound may interact with cellular components through its bromine atoms, potentially affecting enzyme activity or cellular signaling pathways.
Comparison with Similar Compounds
- 1,2,3,5-Tetrakis(bromomethyl)benzene
- 1,2,4,5-Tetrakis(bromomethyl)benzene
- 2,2’,4,4’,6,6’-Hexamethylbiphenyl
Comparison: 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl is unique due to the symmetrical placement of the bromomethyl groups on the biphenyl core. This symmetry can influence its reactivity and physical properties compared to other bromomethyl-substituted compounds. For example, the tetrakis(bromomethyl)benzenes have different substitution patterns on a benzene ring, leading to variations in their chemical behavior and applications.
Biological Activity
3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl is a brominated biphenyl compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, highlighting relevant case studies and research findings.
Chemical Structure and Properties
The compound features four bromomethyl groups attached to a biphenyl core. This structure significantly influences its chemical reactivity and biological interactions. The presence of multiple bromomethyl groups enhances lipophilicity and may facilitate interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the bromination of biphenyl derivatives. Various synthetic routes have been explored, including:
- Bromination Reactions : Utilizing bromine in the presence of a catalyst to introduce bromomethyl groups onto the biphenyl scaffold.
- Suzuki Coupling : Employing boronic acids in cross-coupling reactions to form biphenyl derivatives with bromomethyl substituents.
Antimicrobial Properties
Research indicates that brominated biphenyl compounds often exhibit antimicrobial activity. For instance, studies have shown that related compounds can act against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with similar structures have demonstrated effectiveness against melanoma and cervical adenocarcinoma cells .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various brominated biphenyl derivatives against a range of pathogens. The results indicated that certain derivatives displayed significant activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive bacteria .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed in human cancer cell lines (e.g., A375 and HeLa). The compound demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Membrane Disruption : Brominated compounds can integrate into lipid membranes, altering their integrity and function.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cellular metabolism or proliferation.
- Oxidative Stress Induction : Brominated derivatives may induce oxidative stress in cells, leading to apoptosis.
Properties
CAS No. |
42601-58-1 |
---|---|
Molecular Formula |
C16H14Br4 |
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-[3,5-bis(bromomethyl)phenyl]-3,5-bis(bromomethyl)benzene |
InChI |
InChI=1S/C16H14Br4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-6H,7-10H2 |
InChI Key |
BSBURJJDZLTVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CBr)C2=CC(=CC(=C2)CBr)CBr)CBr |
Origin of Product |
United States |
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